8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
Brand Name:
Vulcanchem
CAS No.:
68351-39-3
VCID:
VC0188687
InChI:
InChI=1S/C16H15F2N/c17-12-5-3-11(4-6-12)14-2-1-9-19-16-10-13(18)7-8-15(14)16/h3-8,10,14,19H,1-2,9H2
SMILES:
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F
Molecular Formula:
C16H15F2N
Molecular Weight:
259.29 g/mol
8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
CAS No.: 68351-39-3
Main Products
VCID: VC0188687
Molecular Formula: C16H15F2N
Molecular Weight: 259.29 g/mol
CAS No. | 68351-39-3 |
---|---|
Product Name | 8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
Molecular Formula | C16H15F2N |
Molecular Weight | 259.29 g/mol |
IUPAC Name | 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
Standard InChI | InChI=1S/C16H15F2N/c17-12-5-3-11(4-6-12)14-2-1-9-19-16-10-13(18)7-8-15(14)16/h3-8,10,14,19H,1-2,9H2 |
Standard InChIKey | RUPZWPDUIMGBAS-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
Canonical SMILES | C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
PubChem Compound | 3052037 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume